5-Cyano-6-hydroxynicotinic Acid
Description
5-Cyano-6-hydroxynicotinic Acid (CAS: 1427083-36-0) is a substituted nicotinic acid derivative characterized by a cyano (-CN) group at position 5 and a hydroxyl (-OH) group at position 6 on the pyridine ring. The compound is hypothesized to serve as a synthetic intermediate or metabolite in agrochemical or pharmaceutical research, given its structural resemblance to known nicotinic acid derivatives involved in pesticide degradation pathways .
Properties
IUPAC Name |
5-cyano-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)3-9-6(4)10/h1,3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQTMPZASYUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-hydroxynicotinic acid typically involves the nitration of 6-hydroxynicotinic acid, followed by a reduction process to introduce the cyano group. The reaction conditions often include the use of strong acids and reducing agents to achieve the desired product. For example, nitration can be carried out using concentrated nitric acid, and the reduction step may involve the use of sodium cyanide or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-cyano-6-oxonicotinic acid.
Reduction: Formation of 5-amino-6-hydroxynicotinic acid.
Substitution: Formation of 5-cyano-6-halonicotinic acid derivatives.
Scientific Research Applications
5-Cyano-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Cyano-6-hydroxynicotinic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and hydroxyl groups play crucial roles in these interactions, facilitating strong binding to the target proteins. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Reactivity: The cyano group in this compound is strongly electron-withdrawing, which may enhance the acidity of the adjacent hydroxyl group compared to 6-hydroxynicotinic acid. This property could influence its solubility and reactivity in aqueous environments . Methyl or chloro substituents (e.g., in 5-hydroxy-6-methylnicotinic acid or 6-chloronicotinic acid) increase lipophilicity, affecting bioavailability and environmental persistence. Chlorinated derivatives like 6-chloronicotinic acid are particularly notable as persistent metabolites of systemic pesticides .
Biological Relevance: 6-Hydroxynicotinic Acid is a critical intermediate in bacterial catabolism of nicotinic acid, undergoing oxidative decarboxylation to form dihydroxypyridine derivatives .
Applications in Research: 5-Aminonicotinic Acid and 5-Hydroxynicotinic Acid are widely used in medicinal chemistry for constructing nitrogen-containing heterocycles, such as kinase inhibitors or metal chelators .
Biological Activity
5-Cyano-6-hydroxynicotinic acid (5-Cyano-6-HNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, molecular mechanisms, and relevant case studies that highlight its biological significance.
This compound is characterized by its unique structural features, which include both cyano and hydroxyl groups. These functional groups contribute to its reactivity and ability to interact with various biological targets.
Key Interactions:
- Enzyme Interactions: The compound is known to interact with enzymes such as 6-hydroxynicotinic acid 3-monooxygenase, which catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. This reaction plays a crucial role in the metabolic pathways involving nicotinic acid derivatives.
- Cellular Effects: Studies indicate that 5-Cyano-6-HNA influences cell signaling pathways and gene expression related to oxidative stress response and detoxification processes. It has been shown to modulate cellular metabolism, affecting various cellular functions.
Molecular Mechanism
The molecular mechanism of action for 5-Cyano-6-HNA involves specific binding interactions with biomolecules, leading to the production of reactive intermediates that can modulate cellular processes.
Mechanism Overview:
- Binding to Enzymes: The compound acts as a substrate for specific enzymes, facilitating biochemical reactions that alter metabolic pathways.
- Gene Regulation: It has been observed to affect the expression of genes involved in stress response mechanisms, potentially enhancing cellular resilience against oxidative damage .
Dosage Effects in Animal Models
Research indicates that the effects of 5-Cyano-6-HNA vary significantly with dosage in animal models:
- Low Doses: At lower concentrations, the compound may exhibit beneficial effects on cellular metabolism and gene expression.
- High Doses: Conversely, at elevated doses, it can induce oxidative stress and cellular damage, highlighting the importance of dosage in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of 5-Cyano-6-HNA, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity:
A study demonstrated that 5-Cyano-6-HNA exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Properties:
In vitro studies have shown that 5-Cyano-6-HNA can inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. Notably, it has been found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism of action in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Cyano-6-HNA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyano and hydroxyl groups | Antimicrobial, anticancer |
| 6-Hydroxynicotinic Acid | Hydroxyl group only | Moderate antimicrobial activity |
| Nicotinic Acid | Carboxyl group | Essential for metabolic processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
